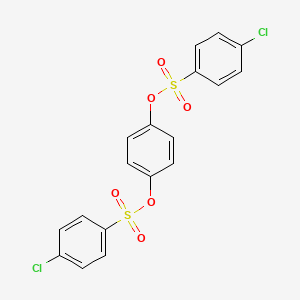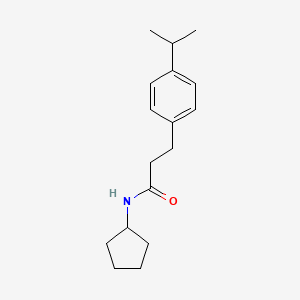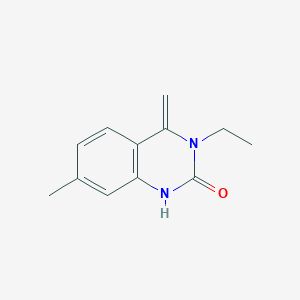
1,4-phenylene bis(4-chlorobenzenesulfonate)
Vue d'ensemble
Description
1,4-phenylene bis(4-chlorobenzenesulfonate), also known as DBCO-PEG4-OSu, is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used for the modification of biomolecules such as proteins, nucleic acids, and carbohydrates. DBCO-PEG4-OSu is a member of the dibenzocyclooctyne (DBCO) family of reagents that are used for bioconjugation.
Mécanisme D'action
The mechanism of action of 1,4-phenylene bis(4-chlorobenzenesulfonate)u involves the reaction of the DBCO group with an azide group on a biomolecule. The reaction is highly specific and forms a stable covalent bond between the two molecules. The resulting bioconjugate is stable and can be used for a range of applications.
Biochemical and Physiological Effects:
1,4-phenylene bis(4-chlorobenzenesulfonate)u is a relatively inert compound and does not have any significant biochemical or physiological effects. It is used in very small quantities and is rapidly cleared from the body.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-phenylene bis(4-chlorobenzenesulfonate)u has several advantages for lab experiments. It is a highly specific reagent that forms stable bioconjugates. It is also easy to use and can be synthesized in a laboratory setting. However, there are some limitations to its use. It is relatively expensive and requires careful handling to avoid contamination.
Orientations Futures
There are several future directions for the use of 1,4-phenylene bis(4-chlorobenzenesulfonate)u in scientific research. One direction is the development of new bioconjugates for drug delivery and imaging. Another direction is the use of 1,4-phenylene bis(4-chlorobenzenesulfonate)u for the functionalization of surfaces and nanoparticles. Additionally, the synthesis of new DBCO derivatives with improved properties is an area of active research.
Applications De Recherche Scientifique
1,4-phenylene bis(4-chlorobenzenesulfonate)u is widely used in scientific research for the modification of biomolecules. It is used for bioconjugation reactions with a variety of molecules including proteins, nucleic acids, and carbohydrates. The resulting bioconjugates are used for a range of applications including drug delivery, imaging, and diagnostics. 1,4-phenylene bis(4-chlorobenzenesulfonate)u is also used for the functionalization of surfaces and nanoparticles.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O6S2/c19-13-1-9-17(10-2-13)27(21,22)25-15-5-7-16(8-6-15)26-28(23,24)18-11-3-14(20)4-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTSDQYIACUCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-chlorophenyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4643860.png)
![N-[2-bromo-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4643866.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4643876.png)

![9-[4-(diethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4643887.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B4643888.png)

![3-allyl-5-[5-methoxy-2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4643893.png)
![N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643895.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4643896.png)
![4-[5-(4-methylphenoxy)pentyl]morpholine](/img/structure/B4643902.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4643909.png)

